2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxole, isoxazole, and a fluorobenzyl group . The benzo[d][1,3]dioxole is a component found in many natural products and synthetic compounds with pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures including benzo[d][1,3]dioxole and isoxazole .Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazoles, similar in structure to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide, have shown antimicrobial activity. Specifically, compounds with the benzothiazol-2-yl structure were synthesized and evaluated against various bacterial and fungal microbial strains, showcasing good to moderate activity. This suggests a potential application of such compounds in developing antimicrobial agents (Anuse et al., 2019).
Anticonvulsant Properties
Benzothiazole derivatives have also been explored for their anticonvulsant activities. In one study, novel benzothiazole compounds were synthesized and assessed for their efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Certain derivatives exhibited significant anticonvulsant activity and a higher protective index compared to standard drugs, indicating potential use in treating convulsive disorders (Liu et al., 2016).
Antitumor Activity
Another significant area of application is in antitumor research. Benzothiazole structures have been used to synthesize compounds with potential antitumor activity. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened against a variety of human tumor cell lines, showing considerable anticancer activity against specific cancer cell lines. This highlights the potential of such compounds in cancer therapy and the need for further investigation into their mechanisms of action and therapeutic efficacy (Yurttaş et al., 2015).
Enzyme Inhibitory Activity
Compounds related to benzothiazoles have also been synthesized and evaluated for their α-glucosidase inhibitory activity, showing good inhibition levels. This suggests potential therapeutic applications in managing diseases like diabetes, where enzyme inhibition can play a crucial role in regulating blood sugar levels (Koppireddi et al., 2014).
Future Directions
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-1-12(2-5-14)10-21-19(23)9-15-8-17(26-22-15)13-3-6-16-18(7-13)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIQIJOITZHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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